Home > Products > Screening Compounds P144903 > H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 -

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

Catalog Number: EVT-7937377
CAS Number:
Molecular Formula: C54H85N13O15S
Molecular Weight: 1188.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2, also known as Eledoisin, is a complex peptide composed of multiple amino acids. It is primarily extracted from the posterior salivary glands of certain small octopi, specifically from the genus Eledone, or can be synthesized in laboratories. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Source

The natural source of H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is the Eledone species of octopus, where it is found in their salivary glands. The peptide can also be synthesized through chemical methods, allowing for controlled production and study of its properties and effects .

Classification

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is classified as a cyclic peptide due to its structure and the presence of specific amino acids. It falls under the category of bioactive peptides, which are known for their physiological effects on living organisms.

Synthesis Analysis

Methods

The synthesis of H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis.

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for precise control over the sequence and structure of the peptide.
  2. Liquid-Phase Synthesis: In this approach, amino acids are combined in solution under controlled conditions, often using coupling agents to facilitate the formation of peptide bonds.

Technical Details

The synthesis requires careful consideration of protecting groups for amino acids to prevent unwanted reactions during coupling. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.

Molecular Structure Analysis

Structure

The molecular structure of H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 consists of 13 amino acid residues, with a molecular weight of approximately 1188.4 g/mol . The presence of various amino acids contributes to its unique properties and potential biological activities.

Data

The compound's structural formula includes several chiral centers due to the presence of D- and L-amino acids, which play a crucial role in its biological interactions and mechanisms.

Chemical Reactions Analysis

Reactions

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 can participate in various chemical reactions typical for peptides, including hydrolysis, oxidation, and reactions with other biomolecules.

Technical Details

The stability of this peptide can be affected by environmental factors such as pH and temperature, which can lead to degradation or alteration in its activity. Understanding these reactions is essential for optimizing its use in research and applications.

Mechanism of Action

Process

The mechanism of action for H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 involves interactions with specific receptors or enzymes within biological systems.

Data

Research indicates that such peptides may modulate neurotransmitter release or influence metabolic pathways, although detailed studies are necessary to elucidate specific pathways and targets involved in their action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and some organic solvents.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can vary based on conditions.
  • Melting Point: Specific melting points can vary based on purity and form.

Relevant data indicate that the compound exhibits significant biological activity, which may be influenced by its physical state and concentration.

Applications

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-D-L-Phe-xiIle-Gly-Leu-Met-NH2 has potential applications in various scientific fields:

  • Pharmaceutical Research: Investigated for its potential therapeutic effects on neurological disorders.
  • Biochemistry: Used as a model compound for studying peptide interactions and mechanisms.
  • Nutritional Science: Possible applications in developing dietary supplements based on its bioactive properties.
Nomenclature and Representation Challenges in Non-Standard Peptides [1]

Semi-Systematic Amino Acid Monomer Naming Conventions for DL-Enantiomers

The designation "DL-" preceding amino acid residues in peptides such as H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH₂ indicates a racemic mixture of D- and L-enantiomers at each specified position. This nomenclature arises from synthetic strategies that produce equimolar amounts of both chiral forms, resulting in diastereomeric complexity that impacts structural and functional analyses. The DL convention bypasses stereochemical specificity but introduces significant analytical challenges:

  • Conformational Heterogeneity: DL-residues disrupt uniform secondary structure formation. For example, while L-amino acids favor right-handed α-helices, their D-counterparts stabilize left-handed helices or β-turns. Mixed chirality generates conformational ensembles rather than defined folds [1] [3].
  • Synthetic Reporting: The prefix "DL-" is not recognized by IUPAC but persists in peptide literature to denote racemization during solid-phase synthesis. This creates ambiguity in databases where stereochemistry is typically assumed as L unless specified [3].
  • Mass Spectrometry Challenges: Racemic residues double the number of configurational isomers, complicating chromatographic separation and fragmentation patterns. For instance, DL-Phe and DL-Leu exhibit identical masses to their enantiopure counterparts but distinct retention times in chiral columns [6].

Table 1: Molecular Weights and Stereochemical Designations of DL-Residues in Target Peptide

Residue3-Letter CodeDL DesignationMolecular Weight (Da)Role in Chirality Ambiguity
Pyrrolidine derivativePyrDL111.14Proline analog with disrupted ring puckering
ProlineProDL115.13Alters cis-trans isomerization kinetics
SerineSerDL105.09Affects H-bonding networks
LysineLysDL146.19Charge distribution variability
Aspartic acidAspDL133.10Altered metal coordination geometry
AlanineAlaDL89.09Backbone flexibility modulator
PhenylalaninePheDL165.19π-Stacking geometry perturbations
Isoleucine isomerxiIleDL131.17Branching point positional isomerism
GlycineGly-75.07Achiral reference point
LeucineLeuDL131.17Altered hydrophobic packing
MethionineMetDL149.21Sulfur geometry variability

Data derived from AAindex mass specifications [6] and stereochemical analysis principles [3].

Ambiguities in 3-Letter Codes for Modified Residues (e.g., xiIle, DL-Pyr)

Non-standard residue codes in peptides introduce critical interpretation challenges:

  • xiIle (Positional Isomer of Isoleucine): The "xi" prefix denotes a non-natural isomer where the β-carbon branching is shifted. Standard isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) has a β-methyl group, whereas xiIle may represent (2S,3R)-isoleucine, (2S,3S)-alloisoleucine, or alkyl-chain modified variants. This ambiguity prevents accurate structural prediction since xiIle's side chain rotamer distribution differs significantly from natural isoleucine, affecting hydrophobic core packing [1] [10].

  • DL-Pyr (Pyrrolidine Derivative): While "Pyr" typically abbreviates pyrrolysine (a proteinogenic amino acid in archaea with codon UAG), its application here suggests a proline derivative or pyrrolidine-containing non-proteinogenic residue. DL-Pyr lacks standardized definition, potentially indicating:

  • N-methylated proline
  • 3- or 4-substituted pyrrolidine rings
  • Dehydroproline analogsThe absence of a registry in RESID or UniMod databases complicates computational modeling [1] [6].

Table 2: Ambiguity Comparison of Non-Standard vs. Standard Residue Codes

Residue CodeStructural ImplicationChirality SpecificationDatabase Cross-References
xiIleUndefined β-carbon branching; may include isomers of isoleucine, norleucine, or tert-leucineDL-racemic mixtureNo mapping to PDB chemical component dictionary
DL-PyrUnspecified pyrrolidine modification: may indicate proline analog, pyrrolysine derivative, or artificial scaffoldRacemic at α-carbonMatches multiple entries in ChEBI without stereochemical distinction
Standard Ile (I)Exclusive (2S,3S)-2-amino-3-methylpentanoic acid configurationL-enantiomer assumed unless specifiedPDB ID: ILE; RESID: AA0037
Standard Pro (P)L-pyrolidine-2-carboxylic acidL-enantiomerPDB ID: PRO; RESID: AA0213
  • Systematic Gap: No formalized rules govern prefixes like "xi" or "h" (homo-) in peptide nomenclature. This contrasts with standardized codes for post-translational modifications (e.g., "pSer" for phosphoserine). Consequently, xiIle might imply structural features critical for bioactivity that remain opaque without synthetic documentation [1] [10].

Integration of Non-Proteinogenic Amino Acids (e.g., Cyclohexylglycine Derivatives)

Non-proteinogenic amino acids (NPAAs) expand functional diversity but challenge bioinformatic representation:

  • Structural Impact: NPAAs like DL-Pyr and xiIle introduce steric and electronic properties absent in canonical residues. For example:
  • Cyclohexylglycine derivatives: Their aliphatic cyclohexyl moiety enhances hydrophobicity and restricts side chain flexibility compared to linear alkyl chains. This promotes unique packing geometries in peptide folds [1] [2].
  • DL-Pyr: Modifies proline's ring strain, altering cis-trans isomerization rates critical for β-turn formation. Racemization further diversifies conformational sampling [1] [3].
  • xiIle: Positional isomerism creates novel van der Waals interaction surfaces unavailable to natural branched residues [10].

  • Biosynthetic Considerations: While ribosomal incorporation of NPAAs requires genetic code expansion, non-ribosomal peptide synthesis (NRPS) natively accommodates such residues. In NRPS assembly lines:

  • Adenylation (A) domains select NPAA building blocks with relaxed specificity
  • Condensation (C) domains control stereoselective coupling
  • Proofreading thioesterase (TE) domains hydrolyze misincorporated residues [7] [9]This machinery enables precise integration of cyclohexylglycine analogs without chiral scrambling—a contrast to the racemic DL-residues in synthetic peptides [2] [9].

Table 3: Non-Proteinogenic Residues and Their Integration Mechanisms

ResidueStructural FeatureBiological Integration PathwaySynthetic Access
DL-PyrModified proline ring with undefined substituentsNot ribosomally incorporated; requires NRPS or chemical synthesisSolid-phase peptide synthesis with Fmoc-DL-proline analogs
xiIlePositional isomer of isoleucine with shifted branchingNon-ribosomal incorporation via promiscuous A-domainsRacemic alkyl halide alkylation on diethyl acetamidomalonate
CyclohexylglycineCyclohexyl side chain enhancing rigidity and hydrophobicityEngineered aminoacyl-tRNA synthetase or NRPS incorporationBuchwald-Hartwig amination of cyclohexyl bromide derivatives
  • Representation Shortcomings: Current peptide notation systems cannot encode:
  • Exact stereochemistry of racemic mixtures
  • Precise structural descriptors for "xi"-type modifiers
  • Backbone modifications (e.g., N-methylation) coincident with NPAA incorporationThis necessitates supplemental annotation for meaningful bioactivity interpretation [1] [3].

Comprehensive Compound Listing

Table 4: Annotated Residues in Target Peptide Sequence

PositionModified NameConventional EquivalentStereochemical Notation
1H-DL-PyrPyrrolidine-derived residueRacemic α-carbon
2DL-ProProlineRacemic
3DL-SerSerineRacemic
4DL-LysLysineRacemic
5DL-AspAspartic acidRacemic
6DL-AlaAlanineRacemic
7DL-PhePhenylalanineRacemic
8DL-xiIleBranched-chain isoleucine isomerRacemic with undefined β-stereochemistry
9GlyGlycineAchiral
10DL-LeuLeucineRacemic
11DL-Met-NH₂C-terminal methionine amideRacemic

Properties

Product Name

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

IUPAC Name

3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C54H85N13O15S

Molecular Weight

1188.4 g/mol

InChI

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)

InChI Key

AYLPVIWBPZMVSH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3

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